

Application Notes and Protocols for KTX-582 in In Vivo Mouse Models

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Compound of Interest

Compound Name: KTX-582

Cat. No.: B12406416

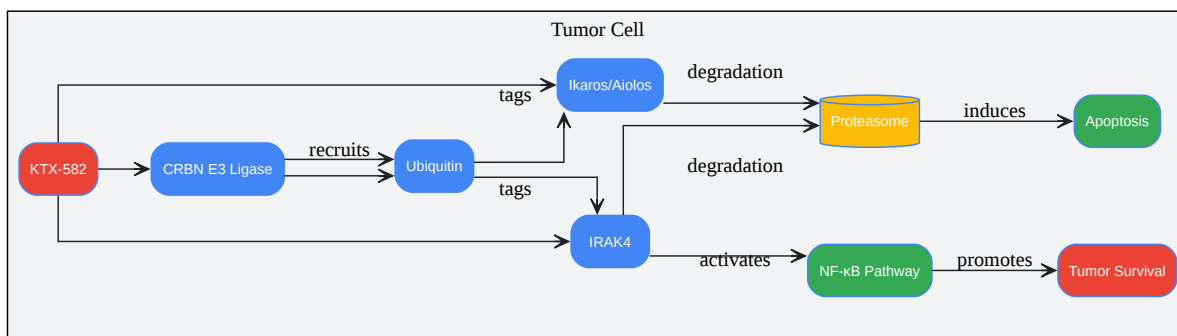
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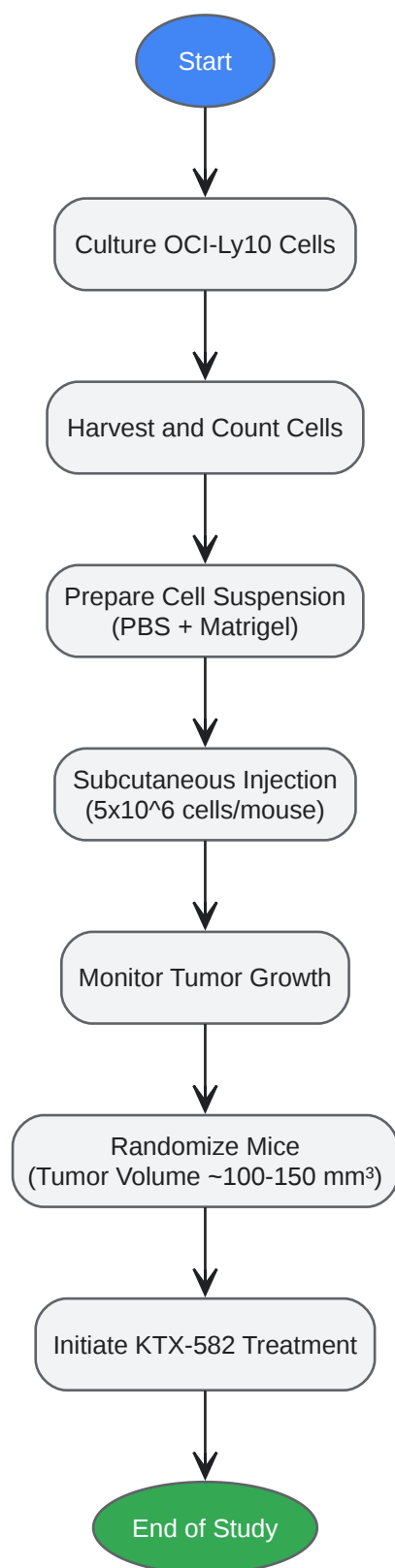
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo use of **KTX-582**, a potent and selective IRAK4 and IMiD substrate degrader. The following protocols are based on available data for **KTX-582** and structurally related compounds, offering a robust starting point for designing and executing in vivo studies in mouse models of Diffuse Large B-cell Lymphoma (DLBCL).

Mechanism of Action

KTX-582 is a heterobifunctional degrader that simultaneously targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros family zinc finger proteins (Ikaros and Aiolos) for ubiquitination and subsequent proteasomal degradation. In MYD88-mutant DLBCL, this dual activity is hypothesized to inhibit the NF- κ B pro-survival pathway and restore an apoptotic response, leading to tumor growth inhibition.





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